molecular formula C15H11Cl2NO3 B5515643 2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

Cat. No.: B5515643
M. Wt: 324.2 g/mol
InChI Key: UTLHGWVXKFNAMM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is a complex organic compound that features a phenol group substituted with dichloro and benzodioxinyliminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol typically involves multiple steps. One common method starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with 2,4-dichloro-6-formylphenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves modulation of signal transduction pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the benzodioxinyliminomethyl group, making it less complex.

    6-[(2,3-Dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol: Similar structure but without the dichloro substitution.

Uniqueness

2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is unique due to the combination of dichloro and benzodioxinyliminomethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,4-dichloro-6-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-10-5-9(15(19)12(17)6-10)8-18-11-1-2-13-14(7-11)21-4-3-20-13/h1-2,5-8,19H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLHGWVXKFNAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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